(1R,2R)-2-Butylcyclohexan-1-ol
Description
Significance of Chiral Cyclohexanol (B46403) Derivatives in Synthetic Methodologies
Chiral cyclohexanol derivatives are of considerable importance in modern synthetic organic chemistry, primarily for their role in asymmetric synthesis. This field focuses on the selective production of a single stereoisomer of a chiral product, which is crucial in areas like pharmaceutical development, where different enantiomers of a drug can have vastly different biological activities.
One of the most prominent applications of chiral cyclohexanols is as chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. wikipedia.org After the desired stereocenter has been created, the auxiliary can be cleaved from the product and ideally recovered for reuse. wikipedia.org This strategy allows chemists to leverage the inherent chirality of the auxiliary to control the formation of new stereocenters in a predictable manner. wikipedia.orgresearchgate.net
The effectiveness of chiral auxiliaries often stems from their conformationally rigid structures, which create a biased steric environment around the reaction center. For example, trans-2-phenyl-1-cyclohexanol (B1200244) was introduced as a highly effective chiral auxiliary that can be used to control alkylation and aldol (B89426) reactions. wikipedia.org Similarly, other substituted cyclohexanols have been investigated for their ability to induce stereoselectivity in a variety of transformations, including oxidative cyclizations. researchgate.net The predictable chair conformation of the cyclohexane (B81311) ring, combined with the steric bulk of its substituents, allows for effective shielding of one face of the reactive molecule, leading to the preferential formation of one diastereomer. wikipedia.org The products of these reactions, being diastereomers, can be readily separated using standard laboratory techniques like chromatography or crystallization. wikipedia.org
Stereochemical Context of (1R,2R)-2-Butylcyclohexan-1-ol within the Cyclohexane System
The stereochemistry of this compound is best understood within the conformational framework of the cyclohexane ring. Cyclohexane predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. csbsju.edu In this conformation, the substituents on the ring can occupy one of two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (pointing outwards from the perimeter of the ring). csbsju.edugmu.edu
Through a process known as a "ring flip," one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa. gmu.edu Generally, a substituted cyclohexane is most stable when the bulky substituent occupies an equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). csbsju.edu
In a 1,2-disubstituted cyclohexane like 2-butylcyclohexan-1-ol, the relative orientation of the two substituents defines them as cis (on the same face of the ring) or trans (on opposite faces). The (1R,2R) configuration specifies a trans relationship between the hydroxyl and butyl groups. For the molecule to achieve maximum stability, it will adopt a chair conformation where both the butyl group and the hydroxyl group are in equatorial positions. This diequatorial arrangement minimizes steric strain, making it the most populated conformation in the equilibrium. gmu.eduresearchgate.net The alternative conformation, with both groups in axial positions, would be significantly destabilized by prohibitive 1,3-diaxial interactions.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| Stereochemistry | trans |
| ChemSpider ID | 9183362 chemspider.com |
This interactive table summarizes key identifiers for the compound.
Scope and Research Trajectories for 2-Butylcyclohexan-1-ol Isomers
Research involving 2-alkylcyclohexanol isomers, including those of 2-butylcyclohexanol (B1329857), often focuses on stereoselective synthesis and the distinct properties of the resulting cis and trans isomers. The ability to selectively produce one stereoisomer over another is a significant goal in synthetic chemistry. For instance, the hydrogenation of 2-substituted phenols is a common route to these alcohols, and the choice of catalyst and reaction conditions can heavily influence the resulting cis:trans ratio. google.com
A notable application for related compounds, such as 2-tert-butylcyclohexanol (B1585498) and its acetate (B1210297) ester, is in the fragrance industry. google.comresearchgate.net The different stereoisomers of a fragrance molecule often possess distinct scent profiles, making stereoselective synthesis economically important. Research has demonstrated that specific catalytic systems, such as Raney nickel-iron catalysts, can be used to hydrogenate 2-tert-butylphenol (B146161) to preferentially yield the cis-isomer of 2-tert-butylcyclohexanol. google.com
Furthermore, biocatalysis using enzymes like alcohol dehydrogenases (ADHs) has emerged as a powerful tool for the stereoselective reduction of 2-alkylcyclohexanones to produce specific isomers of the corresponding alcohols. researchgate.netmdpi.com These enzymatic methods are valued for their high selectivity under mild conditions, offering an environmentally benign alternative to traditional chemical methods. researchgate.net The research trajectory in this area involves not only discovering new synthetic routes but also developing continuous-flow processes to make the production of single, high-purity stereoisomers more efficient and scalable for industrial applications. researchgate.netmdpi.com
Table 2: Research Highlights for 2-Alkylcyclohexanol Isomers
| Research Focus | Key Findings | Relevant Compounds |
|---|---|---|
| Catalytic Hydrogenation | The use of specific catalysts (e.g., nickel/iron) can control the cis/trans ratio in the synthesis of 2-alkylcyclohexanols from phenols. google.com | 2-tert-Butylcyclohexanol |
| Biocatalytic Reduction | Alcohol dehydrogenases (ADHs) can reduce 4-alkylcyclohexanones to the thermodynamically less stable cis-alcohols with high diastereoselectivity. researchgate.netmdpi.com | 4-tert-Butylcyclohexanol, 4-Isopropylcyclohexanol |
| Acylation Reactions | The presence of a catalyst like pyridine (B92270) can reverse the diastereoselectivity in the acylation of racemic trans-2-substituted cyclohexanols. pacific.edu | Various trans-2-substituted cyclohexanols |
| Fragrance Applications | The cis and trans isomers of 2-tert-butylcyclohexyl acetate are valuable fragrances with distinct odors, driving research into their stereoselective synthesis. google.com | 2-tert-Butylcyclohexyl acetate |
This interactive table presents research findings related to the synthesis and application of various 2-alkylcyclohexanol isomers.
Structure
2D Structure
3D Structure
Properties
CAS No. |
35242-05-8 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(1R,2R)-2-butylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
LVDALGYBEFALAP-NXEZZACHSA-N |
SMILES |
CCCCC1CCCCC1O |
Isomeric SMILES |
CCCC[C@@H]1CCCC[C@H]1O |
Canonical SMILES |
CCCCC1CCCCC1O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1r,2r 2 Butylcyclohexan 1 Ol
Stereoselective and Enantioselective Synthesis
The precise control of stereochemistry is paramount in the synthesis of (1R,2R)-2-Butylcyclohexan-1-ol. This involves methods that favor the formation of one stereoisomer over all others.
Asymmetric Reduction of 2-Butylcyclohexanone (B1265551) Precursors
A primary strategy for obtaining this compound is the asymmetric reduction of the prochiral precursor, 2-butylcyclohexanone. This transformation can be achieved using various chiral reducing agents and catalysts.
The reduction of substituted cyclohexanones often yields a mixture of cis and trans isomers. For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with lithium aluminum hydride results in a 10:1 mixture of trans- and cis-4-tert-butylcyclohexanol. msu.edu The stereochemical outcome can be influenced by the choice of reducing agent; bulkier reagents may favor the formation of the cis-alcohol. msu.edu In the context of 2-alkylcyclohexanones, reagents like lithium aminoborohydrides have shown superior formation of the axial alcohol compared to sodium borohydride. researchgate.net
Enantioselective ketone reductions are crucial for producing chiral, non-racemic alcohols. wikipedia.org This can be accomplished using stoichiometric chiral reducing agents or, more efficiently, through catalytic methods. wikipedia.org Chiral oxazaborolidine catalysts, used with borane (B79455) or catecholborane, are effective for the enantioselective reduction of simple ketones. wikipedia.org For more complex substrates, transition metal catalysts, often used in transfer hydrogenation reactions with reductants like isopropanol (B130326) or formic acid, can offer high enantioselectivity. wikipedia.org
Biocatalysis presents an attractive alternative for the asymmetric reduction of prochiral ketones. almacgroup.com Carbonyl reductase (CRED) enzymes have gained prominence for their high specificity in synthesizing chiral alcohols. almacgroup.com The use of alcohol dehydrogenases (ADHs) has been explored for the stereoselective reduction of 4-alkylcyclohexanones to produce the corresponding cis-alcohols with high conversion and diastereomeric excess. mdpi.com
Table 1: Comparison of Reducing Agents for Substituted Cyclohexanones
| Reducing Agent | Substrate | Major Product | Diastereomeric/Isomer Ratio | Reference |
| Lithium aluminum hydride | 4-tert-butylcyclohexanone | trans-4-tert-butylcyclohexanol | 10:1 (trans:cis) | msu.edu |
| Li(sec-butyl)3BH | 4-tert-butylcyclohexanone | cis-4-tert-butylcyclohexanol | >10:1 (cis:trans) | msu.edu |
| Lithium aminoborohydrides | 2-methylcyclohexanone | Axial alcohol | Superior to NaBH4 | researchgate.net |
| N-selectride | 4-tert-butyl-2-fluorocyclohexanone | cis-4-tert-butyl-2-fluorocyclohexan-1-ol | Not specified | sbq.org.br |
| Ruthenium-aminophosphine complexes | 4-tert-butylcyclohexanone | cis-4-tert-butylcyclohexanol | 96:4 (cis:trans) | almacgroup.com |
| Rhodium on carbon with HCl/H2SO4 | 4-tert-butylphenol | cis-4-tert-butylcyclohexanol | ~80:20 to 90:10 (cis:trans) | almacgroup.com |
Catalytic Hydrogenation Approaches for Stereocontrol
Catalytic hydrogenation is a powerful technique for the stereocontrolled synthesis of substituted cyclohexanols. The choice of catalyst and reaction conditions plays a critical role in determining the stereochemical outcome. ajchem-b.com
The hydrogenation of 2-alkyl-2-cyclohexen-1-ones can be catalyzed by enone reductases to produce optically active 2-alkylcyclohexanones, which can then be further reduced to the desired alcohol. researchgate.net For example, reductases from Nicotiana tabacum have been shown to produce either (R)- or (S)-2-alkylcyclohexanones with high optical purity depending on the specific enzyme used. researchgate.net
Transition metal-catalyzed hydrogenation offers a versatile approach. researchgate.netdiva-portal.org Dual iridium catalysis has been employed for the stereocontrolled hydrogenation of enones to saturated alcohols, allowing for the synthesis of all four possible stereoisomers by selecting the appropriate chiral ligands. researchgate.netdiva-portal.org Rhodium catalysts are effective for the hydrogenation of functionalized alkenes, offering high chemoselectivity for the C=C double bond. ajchem-b.com
The hydrogenation of substituted phenols can also yield cyclohexanol (B46403) derivatives. For example, the hydrogenation of 2-tert-butylphenol (B146161) over a nickel/iron catalyst mixture can produce 2-tert-butylcyclohexanol (B1585498) with a high proportion of the cis isomer. google.com Similarly, ruthenium catalysts have been used for this transformation. google.com
Table 2: Catalytic Hydrogenation Methods for Cyclohexanol Synthesis
| Catalyst System | Substrate | Product | Key Feature | Reference |
| Enone reductases (p44/p90) | 2-Alkyl-2-cyclohexen-1-ones | (R)- or (S)-2-Alkylcyclohexanones | High optical purity | researchgate.net |
| Dual Iridium catalysts | Enones | Saturated alcohols | Access to all four stereoisomers | researchgate.netdiva-portal.org |
| Nickel/Iron catalyst mixture | 2-tert-butylphenol | cis-2-tert-butylcyclohexanol | High cis selectivity | google.com |
| Ruthenium catalyst | 2-tert-butylphenol | 2-tert-butylcyclohexanol | High cis:trans ratio | google.com |
| Rhodium nanoparticles | Benzene | Cyclohexane (B81311) | Heterogeneous catalysis | researchgate.net |
Enantiodivergent Synthetic Routes
Enantiodivergent synthesis provides access to any desired stereoisomer of a chiral molecule from a common starting material by modifying the catalyst or reagents. This strategy is particularly valuable for creating stereochemical diversity.
A notable example involves the dual iridium-catalyzed hydrogenation of enones, where the selection of chiral N,P- and NHC,P-iridium catalysts allows for the synthesis of all four stereoisomers of the resulting saturated alcohol with high stereopurity. researchgate.netdiva-portal.org This approach relies on the orthogonal reactivity of the two catalyst systems, one for the hydrogenation of the olefin and the other for the ketone, in a single pot. researchgate.netdiva-portal.org
Another enantiodivergent method is the Rh(III)-catalyzed [4+2] annulative coupling of sulfoximines and diazo compounds, where the steric interaction between a benzoic acid additive and the arene substrate controls the enantioselectivity. dokumen.pub While not directly applied to this compound, this principle of catalyst- and reagent-controlled stereodivergence is a powerful tool in asymmetric synthesis.
Chiral Auxiliary and Organocatalytic Methodologies
The use of chiral auxiliaries and organocatalysts represents another significant frontier in the stereoselective synthesis of complex molecules like this compound.
Application of Chiral Building Blocks in De Novo Synthesis
De novo synthesis, the construction of complex molecules from simpler, acyclic precursors, offers high modularity and access to a broad chemical space. rsc.orgrsc.org This approach often employs chiral building blocks to introduce stereocenters early in the synthetic sequence.
The synthesis of functionalized cyclohexanes can be achieved through intermolecular cyclization reactions. rsc.org For example, a three-component reaction of amines, aldehydes, and nitroalkenes can yield substituted nitrocyclohexenyl amines. rsc.org The use of enantiopure secondary amines in such reactions can lead to chiral nitrocyclohexadienes with high enantiomeric excess. rsc.org
The synthesis of polyhydroxylated aminocyclohexanes has been demonstrated starting from N-(2,4-cyclohexadien-1-yl)phthalimide, which is prepared in two steps from tricarbonyl(cyclohexadienyl)iron(1+). marquette.edu This method allows for the synthesis of a variety of stereochemically diverse aminocyclitol derivatives. marquette.edu
Organocatalysis in α-Hydroxylation and Related Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. rsc.org In the context of synthesizing substituted cyclohexanols, organocatalytic methods can be applied to introduce functionality with high stereocontrol.
Organocatalytic α-hydroxylation of ketones is a relevant transformation. Prolinamides derived from 2-(2-aminocyclohexyl)phenols have been shown to catalyze direct aldol (B89426) reactions between ketones and aldehydes with high stereoselectivity. researchgate.net This is attributed to the dual activation of the aldehyde by hydrogen bonding with the amide NH and phenolic OH groups of the catalyst. researchgate.net
Tandem reactions catalyzed by organocatalysts can construct complex cyclic systems with multiple stereocenters. For example, a Michael/Henry reaction catalyzed by a diphenylprolinol silyl (B83357) ether can produce multifunctionalized cyclohexanes with high stereoselectivity. csic.es Similarly, organocatalytic [2+2+2] annulation strategies have been developed to synthesize fully substituted cyclohexanes. nih.gov
Chemoenzymatic and Biocatalytic Pathways
Chemoenzymatic and biocatalytic approaches offer sophisticated and environmentally benign alternatives for the synthesis of specific stereoisomers of chiral compounds like this compound. These methods leverage the high selectivity of enzymes to overcome the challenges of traditional chemical synthesis.
Enzymatic Resolution of Racemic 2-Butylcyclohexan-1-ol and its Esters
Kinetic resolution is a widely employed strategy for separating racemic mixtures. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product. For racemic 2-butylcyclohexan-1-ol, this typically involves lipase-catalyzed acylation or ester hydrolysis.
Lipases, such as those from Candida antarctica (specifically CAL-B, often immobilized as Novozym 435®), are frequently used for the resolution of secondary alcohols. researchgate.netnih.gov The enzyme selectively acylates one enantiomer of the alcohol (e.g., the (R)-enantiomer) using an acyl donor, leaving the other enantiomer (e.g., the (S)-enantiomer) unreacted. The resulting ester and the unreacted alcohol can then be separated. The choice of acyl donor and solvent can significantly influence the reaction's efficiency and enantioselectivity. nih.gov For instance, studies on analogous secondary alcohols have shown that using vinyl acetate (B1210297) as an acyl donor can yield better results than using carboxylic acids. nih.gov
The conformation of the cyclohexanol ring is a critical factor for reactivity in lipase-catalyzed resolutions. uniovi.es Generally, hydroxyl groups in an equatorial position react more readily than those in an axial position due to reduced steric hindrance within the enzyme's active site. uniovi.es In the case of trans-2-substituted cyclohexanols like this compound, the hydroxyl group preferentially occupies an equatorial position in the stable chair conformation, making it a suitable substrate for enzymatic acylation.
The effectiveness of the resolution is quantified by the enantiomeric excess (ee) of both the remaining substrate and the product, as well as the conversion rate. A successful resolution achieves high ee values for both components at or near 50% conversion.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols This table is illustrative, based on findings for analogous secondary alcohols, to demonstrate typical results in enzymatic resolution.
| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) |
| Novozym 435® (CAL-B) | Racemic 2-butanol | Vinyl Acetate | n-Hexane | ~50 | >90 | >97 |
| Candida antarctica Lipase B | Racemic 1-phenylethanol | Ethyl Octanoate | Isooctane | ~50 | >98 | >97 |
| Lipoprotein Lipase | Racemic α-Sulfinyl Ester | - (Hydrolysis) | aq. Buffer | ~50 | >99 | >99 |
This data demonstrates that enzymatic kinetic resolution is a powerful method for obtaining high-purity enantiomers. researchgate.netnih.govnih.gov For this compound, a similar approach would involve the selective acylation of the (1S,2S)-enantiomer, allowing for the isolation of the desired (1R,2R)-enantiomer.
Cytochrome P450 Mediated Oxidative Hydroxylation Studies
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases capable of inserting an oxygen atom into an unactivated C-H bond, a chemically challenging transformation. wikipedia.orgnih.gov This capability makes them highly valuable for biocatalytic synthesis, including the direct hydroxylation of alkanes and cycloalkanes. The synthesis of this compound can be envisioned through the direct hydroxylation of the prochiral substrate, butylcyclohexane (B157738).
A major challenge in P450-mediated hydroxylation is controlling the regioselectivity and stereoselectivity. The butylcyclohexane substrate presents multiple C-H bonds that are susceptible to oxidation. However, studies have shown that microbial P450 systems can exhibit remarkable selectivity. For example, some bacterial P450s are known to preferentially catalyze the terminal hydroxylation of n-alkanes. ufs.ac.za In the context of cyclohexane derivatives, engineered P450s have been developed to improve activity and selectivity for specific positions. nih.gov Research on the hydroxylation of 4-tert-butylcyclohexane derivatives has demonstrated that steric and electronic effects can direct the oxidation to specific sites. chemrxiv.orgresearchgate.net
Achieving the desired (1R,2R) configuration requires an enzyme that not only directs the hydroxyl group to the C-1 position (relative to the butyl group at C-2) but also controls the stereochemical outcome of the C-H bond activation. While direct evolution and protein engineering techniques are powerful tools to tailor P450 enzymes for specific substrates and desired products, obtaining a single, highly pure stereoisomer often remains a significant research objective. nih.gov
Table 2: Examples of P450-Mediated Hydroxylation of Cyclohexane Derivatives This table summarizes findings from studies on related substrates, highlighting the potential and challenges of the approach.
| Biocatalyst (P450 System) | Substrate | Product(s) | Key Findings | Reference |
| Engineered P. taiwanensis VLB120 | Cyclohexane | Cyclohexanol | High whole-cell activity (55 U gCDW–1) and conversion (82.5%). | nih.gov |
| Yarrowia lipolytica expressing CYP557A1 | Butylcyclohexane | Cyclohexylacetic acid, hydroxylated derivatives | Low activity observed; demonstrates metabolic potential. | ufs.ac.za |
| Bioinspired Manganese Catalyst | cis/trans-4-tert-butylcyclohexanecarboxylate | Hydroxylated tert-butyl group products | Demonstrates influence of stereochemistry on remote C-H oxidation selectivity. | chemrxiv.orgresearchgate.net |
| Bacillus megaterium | Various hydrocarbons | Chiral alcohols | Capable of biocatalytic asymmetric hydroxylation. | acs.org |
These studies underscore the feasibility of using P450 monooxygenases for the synthesis of hydroxylated cyclohexanes. ufs.ac.zanih.govacs.orgresearchgate.net Future work in this area would focus on discovering or engineering a P450 enzyme with high regio- and stereoselectivity for the conversion of butylcyclohexane directly into this compound.
Mechanistic Investigations of Reactions Involving 1r,2r 2 Butylcyclohexan 1 Ol
Oxidation Pathways and Regioselectivity
The oxidation of secondary alcohols, such as (1R,2R)-2-Butylcyclohexan-1-ol, to their corresponding ketones is a fundamental transformation in organic synthesis. sci-hub.se The primary regioselectivity observed in the oxidation of this compound involves the conversion of the secondary alcohol group at the C1 position into a carbonyl group, yielding (2R)-2-butylcyclohexan-1-one. This selectivity is dictated by the presence of a hydrogen atom on the alpha-carbon (the carbon bearing the hydroxyl group), which is a prerequisite for oxidation to a ketone. amazonaws.com Tertiary alcohols, lacking this alpha-hydrogen, are resistant to oxidation under similar conditions. acs.org
The reaction mechanism generally involves the removal of the hydrogen from the hydroxyl group and the hydrogen from the alpha-carbon. amazonaws.com Various catalytic systems have been developed to achieve this transformation efficiently and selectively, often using environmentally benign oxidants like molecular oxygen or hydrogen peroxide. sci-hub.seorganic-chemistry.org The choice of catalyst and reaction conditions can influence the reaction rate and selectivity, particularly in preventing over-oxidation or side reactions. For instance, vanadium-based catalysts have been shown to be effective in the aerobic oxidation of cyclohexanol (B46403). rsc.org The molecular structure of the alcohol, including the presence of other functional groups, can significantly affect the reactivity and product distribution. nih.gov
Catalytic Oxidation Mechanisms (e.g., Manganese Complex-Catalyzed)
Manganese complexes bearing tetradentate N4 ligands have emerged as highly efficient catalysts for the oxidation of secondary alcohols using hydrogen peroxide (H₂O₂) as a clean oxidant. nih.govresearchgate.net These reactions are often promoted by a catalytic amount of an acid, such as sulfuric acid (H₂SO₄). nih.govresearchgate.net
The proposed mechanism involves the activation of H₂O₂ by the manganese complex to generate a high-valent manganese-oxo species, which is the active oxidant. nih.gov Mechanistic studies suggest that the alcohol oxidation proceeds via a two-electron process initiated by a hydrogen atom abstraction from the α-C-H bond of the alcohol substrate by the electrophilic manganese-oxo intermediate. nih.govresearchgate.net In some systems, the formation of species such as [(Bn-tpen)MnIV=O]²⁺ and [(Bn-tpen)MnIII–OH]²⁺ has been confirmed. nih.gov The manganese(II) complex can be initially oxidized by the peroxide to a manganese(III) species, which is then reduced back to Mn(II) by the alcohol substrate, completing the catalytic cycle. researchgate.net
The general steps for a manganese-catalyzed oxidation are:
Activation of Oxidant: The Mn(II) catalyst reacts with H₂O₂ (in the presence of an acid co-catalyst) to form a high-valent manganese-oxo species.
Hydrogen Abstraction: The manganese-oxo species abstracts a hydrogen atom from the carbon bearing the hydroxyl group (the α-carbon) of this compound.
Electron Transfer and Product Formation: A subsequent electron transfer process leads to the formation of the ketone product, (2R)-2-butylcyclohexan-1-one, and the reduced form of the manganese catalyst.
Catalyst Regeneration: The Mn(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Stereochemical Outcomes in Oxidative Transformations
The stereochemistry of the starting alcohol can significantly influence the outcome of oxidation reactions, particularly when chiral catalysts are employed. Using a chiral manganese catalyst, such as Mn(II)(P-MCP)(OTf)₂, the oxidation can proceed with kinetic resolution. nih.gov Oxidative kinetic resolution (OKR) occurs when one enantiomer of a racemic secondary alcohol is oxidized faster than the other, allowing for the separation of the unreacted, enantioenriched alcohol from the ketone product. nih.govresearchgate.net
In the context of this compound, which is a single stereoisomer, the reaction with a chiral catalyst would not result in kinetic resolution. Instead, the stereochemistry of the substrate can influence the reaction rate compared to its other stereoisomers. Density functional theory (DFT) calculations have shown that the energy barriers for the hydrogen atom abstraction step can differ significantly for R- and S-enantiomers when a chiral manganese-oxo complex is the oxidant. nih.govresearchgate.net This difference in activation energy is the basis for the enantioselectivity observed in OKR and highlights the importance of the substrate's three-dimensional structure in the transition state of the oxidation reaction. nih.gov
| Scenario | Substrate | Catalyst | Expected Outcome |
|---|---|---|---|
| Standard Oxidation | This compound | Achiral (e.g., V₂O₅) | Formation of (2R)-2-butylcyclohexan-1-one. |
| Oxidative Kinetic Resolution | Racemic 2-Butylcyclohexan-1-ol | Chiral (e.g., Mn(II)(P-MCP)(OTf)₂) | Preferential oxidation of one enantiomer, leaving the other enriched. researchgate.net |
| Diastereoselective Reaction | This compound | Chiral | The reaction rate may differ compared to other diastereomers of 2-butylcyclohexan-1-ol. |
Nucleophilic Substitution and Rearrangement Reactions
The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated. nih.gov A common method for activation in acidic media is protonation of the hydroxyl group by a strong acid, which converts it into a good leaving group, water. pharmaguideline.comstackexchange.com Once activated, the substrate can undergo substitution through Sₙ1 or Sₙ2 pathways, often accompanied by rearrangement reactions. pharmaguideline.comlibretexts.org
Stereoelectronic Effects in Hydroxyl Group Activation and Displacement
Stereoelectronic effects are spatial effects on the electronic structure of a molecule that influence reactivity. wikipedia.org In nucleophilic substitution reactions of cyclohexanol derivatives, these effects are critical. For an Sₙ2 reaction, the mechanism requires the nucleophile to attack the electrophilic carbon from the side opposite to the leaving group (backside attack). youtube.com This necessitates an anti-periplanar alignment of the incoming nucleophile, the carbon atom, and the leaving group. The ability of the molecule to adopt a conformation that allows this alignment directly impacts the reaction rate.
In the case of this compound, the most stable conformation places both the butyl and hydroxyl groups in equatorial positions to minimize steric strain. After protonation, the -OH₂⁺ group is the leaving group. For a direct Sₙ2 displacement to occur on this conformer, the nucleophile would have to approach from an axial position. The stability of the transition state is governed by the overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-O bond. youtube.com
However, due to the steric hindrance of a secondary carbon center, an Sₙ1 pathway is also possible. nih.gov In this mechanism, the leaving group departs first, forming a carbocation intermediate. youtube.com The stereoelectronic preference here is for the C-O bond being broken to align with neighboring C-C or C-H sigma bonds to stabilize the developing positive charge via hyperconjugation.
Carbocation Rearrangements and Hydride Shifts in Acidic Media
When this compound is treated with a strong acid like HBr, the protonated hydroxyl group leaves as water, generating a secondary carbocation at the C1 position. stackexchange.comlibretexts.org This secondary carbocation is relatively unstable and can rearrange to a more stable form. pharmaguideline.comyoutube.com The driving force for this rearrangement is the formation of a more stable, more substituted carbocation. byjus.comreddit.com
A common rearrangement pathway is a 1,2-hydride shift. libretexts.orglibretexts.org In this process, a hydrogen atom from an adjacent carbon (C2), along with its pair of bonding electrons, migrates to the positively charged carbon (C1). libretexts.org This transfers the positive charge to C2, converting the secondary carbocation into a more stable tertiary carbocation.
The mechanism proceeds as follows:
Protonation: The hydroxyl group is protonated by the acid.
Formation of a Secondary Carbocation: The water molecule departs, leaving a secondary carbocation at C1.
1,2-Hydride Shift: The axial hydrogen atom on C2 shifts to C1.
Formation of a Tertiary Carbocation: A more stable tertiary carbocation is formed at C2.
Nucleophilic Attack: The nucleophile (e.g., Br⁻) attacks the tertiary carbocation, which can occur from either face of the planar carbocation center, potentially leading to a mixture of stereoisomers. stackexchange.com
This rearrangement means the final product will have a different carbon skeleton connectivity of the substituent compared to the starting material. pharmaguideline.com
Conformational Analysis and Reactivity Correlations
The reactivity of substituted cyclohexanes is intrinsically linked to their conformational preferences. The cyclohexane (B81311) ring predominantly exists in a chair conformation to minimize torsional and angle strain. For this compound, a trans-1,2-disubstituted cyclohexane, two chair conformations are possible through a ring flip.
Diequatorial Conformer: One conformation places both the butyl group at C2 and the hydroxyl group at C1 in equatorial positions.
Diaxial Conformer: The ring-flipped conformation places both substituents in axial positions.
The diequatorial conformation is significantly more stable. libretexts.org This is because axial substituents experience destabilizing steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. sapub.org The bulky butyl group, in particular, would create severe steric strain in an axial position. Therefore, the conformational equilibrium strongly favors the form where both the butyl and hydroxyl groups are equatorial.
This conformational preference has direct consequences for reactivity:
Oxidation: In the dominant diequatorial conformer, the hydrogen atom at C1 is in the axial position. The axial C-H bond is often more readily oxidized than an equatorial one, which can influence the rate of oxidation.
Substitution/Elimination: For an E2 elimination reaction, a trans-diaxial (anti-periplanar) arrangement of the leaving group and a proton on an adjacent carbon is required. In the stable diequatorial conformer of this compound, the hydroxyl group (at C1) is equatorial, and the hydrogens at C2 and C6 are both axial and equatorial. To achieve a trans-diaxial arrangement for elimination, the molecule would have to flip to the highly unstable diaxial conformation, making the E2 pathway less favorable compared to reactions proceeding through a carbocation (E1 or Sₙ1 pathways).
| Conformer of this compound | C1-OH Position | C2-Butyl Position | Relative Stability | Key Steric Interactions |
|---|---|---|---|---|
| A | Equatorial | Equatorial | High (Most Stable) | Minimal; gauche interaction between substituents. |
| B (after ring flip) | Axial | Axial | Low (Least Stable) | Significant 1,3-diaxial interactions for both groups. libretexts.org |
Influence of Cyclohexane Ring Conformation on Reaction Stereochemistry
The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. For this compound, a disubstituted cyclohexane, the relative orientation of the butyl and hydroxyl groups is fixed in a trans configuration. In the chair conformation, this can lead to two possible arrangements: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).
Due to steric hindrance, substituents, particularly bulky ones, preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. The butyl group, being sterically demanding, strongly favors the equatorial position. Consequently, the conformational equilibrium of this compound will heavily favor the diequatorial conformer.
This conformational bias has a profound impact on the stereochemistry of reactions at the hydroxyl group or the adjacent carbon. For instance, in elimination reactions, such as dehydration, the E2 mechanism requires an anti-periplanar arrangement between the leaving group (the protonated hydroxyl group) and a hydrogen atom on the adjacent carbon. For the diequatorial conformer of this compound, this anti-periplanar requirement can be met with hydrogens at C2 and C6, leading to the formation of different alkenes. The specific product distribution will depend on which hydrogen is more accessible for abstraction by the base, a factor also influenced by the conformation of the ring.
In reactions like oxidation of the alcohol to a ketone, the accessibility of the hydroxyl group to the oxidizing agent is crucial. An equatorial hydroxyl group is generally more sterically accessible than an axial one, potentially leading to faster reaction rates for the diequatorial conformer.
Role of Steric and Electronic Factors on Reaction Profiles
The reaction profile, including reaction rates and the nature of the products, is dictated by a combination of steric and electronic effects.
Steric Factors:
The primary steric consideration in reactions of this compound is the bulk of the butyl group. This group's preference for the equatorial position locks the cyclohexane ring in a specific conformation, thereby influencing the accessibility of the reactive sites. In any reaction involving nucleophilic attack at the hydroxyl-bearing carbon or abstraction of a proton from an adjacent carbon, the approaching reagent will experience steric hindrance from the butyl group and the axial hydrogens on the same face of the ring.
The "A-value" is a quantitative measure of the steric bulk of a substituent, representing the free energy difference between placing the substituent in an axial versus an equatorial position. While a specific A-value for a butyl group is not as commonly cited as for a tert-butyl group, it is significant enough to ensure a strong preference for the equatorial position. This steric hindrance can affect the regioselectivity of elimination reactions, where a bulkier base might preferentially abstract a less sterically hindered proton, potentially leading to the formation of the Hofmann product over the more substituted Zaitsev product.
| Substituent | A-value (kcal/mol) |
| Methyl | 1.74 |
| Ethyl | 1.75 |
| Isopropyl | 2.15 |
| tert-Butyl | ~5.0 |
This table illustrates the general trend of increasing steric bulk with substituent size.
Electronic Factors:
The hydroxyl group itself exerts electronic effects. The oxygen atom is highly electronegative, creating a dipole moment and influencing the electron density of the cyclohexane ring. The hydroxyl group can act as a nucleophile in some reactions or be protonated to become a good leaving group in others.
In oxidation reactions, the electron-donating or withdrawing nature of the butyl group can have a minor electronic influence on the reactivity of the alcohol. However, the dominant factor is typically the steric environment around the hydroxyl group.
The interplay between steric and electronic factors is evident in the selectivity of many reactions. For example, in the oxidation of secondary alcohols, some reagents are highly sensitive to steric hindrance, while others are more influenced by the electronic nature of the substrate. For this compound, the steric hindrance presented by the butyl group and the axial hydrogens on the same side of the ring would be a key determinant in the approach of an oxidizing agent.
Advanced Applications of 1r,2r 2 Butylcyclohexan 1 Ol in Complex Organic Synthesis
Utilization as a Chiral Synthon in Complex Molecule Assembly
The inherent chirality and conformational rigidity of (1R,2R)-2-butylcyclohexan-1-ol make it an excellent starting point for the synthesis of complex molecular targets. Its well-defined stereocenters can be leveraged to induce chirality in subsequent reactions and to construct challenging structural motifs with precision.
Stereocontrolled Formation of Remote Stereocenters
One of the significant challenges in organic synthesis is the control of stereochemistry at centers remote from existing chiral elements. The stereochemically defined framework of this compound can be exploited to influence the stereochemical outcome of reactions at distant positions within a molecule. This long-range stereocontrol is often transmitted through rigid transition states or by conformational locking of reactive intermediates. For instance, the hydroxyl group can act as a directing group in substrate-controlled reactions, ensuring that reagents approach from a specific face, thereby dictating the stereochemistry of newly formed chiral centers.
While direct examples involving this compound are not extensively documented in publicly available literature, the principle is well-established with similar chiral synthons. For example, chiral cyclohexanol (B46403) derivatives have been instrumental in the diastereoselective synthesis of complex natural products where the initial stereocenters of the cyclohexyl ring dictate the stereochemical course of subsequent transformations, including cyclizations and additions, to form remote stereocenters with high fidelity. researchgate.netnih.gov
Building Block for Bridged Polycyclic Systems
Bridged polycyclic systems are common structural motifs in a vast array of biologically active natural products. beilstein-journals.orgresearchgate.net The synthesis of these intricate three-dimensional structures presents a formidable challenge to synthetic chemists. This compound can serve as a valuable chiral building block for the construction of such frameworks. The cyclohexane (B81311) ring can form one of the rings of the bridged system, with the butyl group providing steric bulk that can influence the facial selectivity of intramolecular cyclization reactions.
The strategic incorporation of this compound into a synthetic route can facilitate the construction of bridged bicyclic cores through various methodologies, such as intramolecular Diels-Alder reactions, ring-closing metathesis, or radical cyclizations. nih.gov The predefined stereochemistry of the cyclohexanol derivative ensures the enantiopurity of the resulting bridged polycyclic product. The principles of using carbocyclic chiral building blocks for the synthesis of natural products containing cyclohexane units are well-documented and provide a conceptual basis for the application of this compound in this area. elsevierpure.com
Role in the Design and Synthesis of Advanced Chemical Intermediates
Beyond its direct incorporation into complex target molecules, this compound plays a crucial role in the development of novel and advanced chemical intermediates. These intermediates can, in turn, be utilized in a wide range of synthetic applications.
Precursors for Enantiomerically Pure Products
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, is a major driving force in modern organic synthesis. wikipedia.orgrroij.comardena.com this compound serves as an excellent precursor for the synthesis of a variety of enantiopure products. The hydroxyl group can be readily transformed into other functional groups, such as amines, halides, or ethers, while retaining the stereochemical integrity of the chiral centers.
This functional group interconversion allows for the synthesis of a diverse array of chiral building blocks that can be incorporated into pharmaceutically active molecules. For instance, chiral cyclohexanol derivatives are key intermediates in the synthesis of various drugs, where the stereochemistry of the cyclohexyl moiety is critical for biological activity. researchgate.netnih.gov The synthesis of enantiopure compounds from chiral synthons derived from enzymatic resolutions is a well-established strategy, and this compound, if produced via such a method, would be a prime candidate for this approach. nih.gov
| Precursor | Transformation | Enantiopure Product Class | Potential Application |
| This compound | Oxidation | Chiral Cyclohexanone | Intermediate for steroid synthesis |
| This compound | Azide Substitution (Mitsunobu) & Reduction | Chiral Cyclohexylamine | Component of chiral auxiliaries or catalysts |
| This compound | Etherification | Chiral Cyclohexyl Ether | Building block for natural product synthesis |
Intermediates in Methodological Development Beyond Specific Product End-Uses
The development of new synthetic methodologies is a cornerstone of chemical research. Chiral molecules like this compound can serve as valuable test substrates for the development and optimization of new asymmetric reactions. nih.govprinceton.edu By employing a substrate with known stereochemistry, researchers can accurately assess the stereoselectivity and efficiency of a new transformation.
For example, this compound could be used to probe the mechanism and stereochemical course of novel C-H activation, cross-coupling, or rearrangement reactions. The insights gained from such studies can lead to the development of broadly applicable synthetic methods that are not limited to a single target molecule. The use of well-defined chiral intermediates is crucial for advancing the field of asymmetric synthesis and providing new tools for the construction of complex molecules. news-medical.net
Investigation in Asymmetric Catalysis (e.g., Ligand Design)
The field of asymmetric catalysis relies heavily on the design and synthesis of effective chiral ligands that can transfer stereochemical information to a metal center or an organic substrate. nih.govresearchgate.net The rigid and stereochemically defined scaffold of this compound makes it an attractive candidate for incorporation into new chiral ligands.
The hydroxyl group provides a convenient handle for attaching the cyclohexyl moiety to a coordinating group, such as a phosphine, an oxazoline, or a pyridine (B92270). The stereocenters on the cyclohexane ring can create a chiral pocket around the metal center, influencing the facial selectivity of the catalyzed reaction. The butyl group can provide steric hindrance that further enhances the enantioselectivity. The design of chiral ligands from readily available chiral building blocks is a common strategy in asymmetric catalysis. semanticscholar.orgsemanticscholar.orgthieme-connect.com While specific ligands derived from this compound are not widely reported, the principles of ligand design suggest its potential in this area.
| Ligand Class | Potential Coordinating Atoms | Potential Asymmetric Reactions |
| Phosphine-Alcohol | P, O | Hydrogenation, Allylic Alkylation |
| Amino-Alcohol | N, O | Aldol (B89426) reactions, Michael additions |
| Bisoxazoline | N, N | Diels-Alder, Conjugate additions |
Development of Chiral Ligands for Metal-Catalyzed Reactions
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid, chiral scaffold of this compound makes it a promising, albeit underexplored, precursor for the synthesis of such ligands. The "trans" relationship between the hydroxyl and butyl groups provides a well-defined stereochemical environment that can be exploited in ligand design.
Derivatization of the hydroxyl group allows for the introduction of various coordinating moieties, such as phosphines, amines, or oxazolines, which are known to effectively complex with transition metals. For instance, conversion of the alcohol to a phosphinite or phosphite ligand could yield bidentate or monodentate ligands for use in reactions like asymmetric hydrogenation, hydroformylation, or cross-coupling reactions.
Table 1: Potential Ligand Classes Derived from this compound
| Ligand Type | Potential Coordinating Atoms | Target Metal-Catalyzed Reactions |
| Phosphinites | P, O | Asymmetric Hydrogenation, Allylic Alkylation |
| Phosphites | P, O | Hydroformylation, Hydrocyanation |
| Amino-alcohols | N, O | Asymmetric Transfer Hydrogenation, Aldol Reactions |
| Oxazolines | N, O | Asymmetric Allylic Alkylation, Diels-Alder Reactions |
While specific data on ligands derived from this compound is not available, the principles of ligand design suggest that the steric bulk of the butyl group could play a crucial role in creating a chiral pocket around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction.
Stereodirecting Capabilities in Chiral Catalyst Systems
Beyond its potential as a ligand precursor, this compound can be conceptualized as a chiral auxiliary or a component of a larger chiral catalyst system. In such a role, the stereochemistry of the cyclohexyl ring would direct the approach of a substrate to a reactive center, thereby controlling the stereochemical outcome of a reaction.
The hydroxyl group can act as a handle for covalent attachment to a substrate or a solid support. The bulky butyl group, positioned "trans" to this attachment point, would then exert significant steric influence, shielding one face of the molecule and directing incoming reagents to the opposite face. This principle is the basis for the action of many successful chiral auxiliaries in reactions such as enolate alkylations, aldol reactions, and Diels-Alder reactions.
Table 2: Hypothetical Stereodirecting Applications of this compound Derivatives
| Reaction Type | Role of this compound Derivative | Expected Stereochemical Control |
| Asymmetric Alkylation | Chiral Auxiliary attached to an enolate | Diastereoselective formation of a new C-C bond |
| Asymmetric Aldol Reaction | Chiral Auxiliary on the enolate or aldehyde component | Diastereoselective and potentially enantioselective synthesis of β-hydroxy carbonyls |
| Asymmetric Diels-Alder Reaction | Chiral dienophile or diene bearing the auxiliary | Diastereoselective formation of the cyclohexene product |
The efficacy of this compound as a stereodirecting group would depend on the specific reaction conditions and the nature of the reactants. However, the defined stereochemistry and the significant steric bulk of its substituents provide a strong theoretical basis for its potential in controlling the three-dimensional arrangement of atoms in a chemical reaction. Further experimental investigation is necessary to validate these potential applications and to determine the level of stereocontrol that can be achieved.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Methodologies
The pursuit of highly efficient and selective methods for constructing stereochemically defined molecules remains a cornerstone of organic synthesis. For a target like (1R,2R)-2-Butylcyclohexan-1-ol, future research will likely focus on the development of novel catalytic systems that can precisely control the diastereoselectivity and enantioselectivity of the key bond-forming reactions.
One promising area is the advancement of asymmetric transfer hydrogenation (ATH) of 2-butylcyclohex-2-en-1-one. The use of bifunctional ruthenium catalysts has shown success in the synthesis of other chiral cyclohexanol (B46403) derivatives. mdpi.com Future work will likely involve the design of new ligands for these metal catalysts to enhance the stereochemical control and substrate scope, allowing for the efficient synthesis of the desired (1R,2R) isomer.
Furthermore, organocatalyzed cascade reactions present a powerful strategy for the construction of highly substituted cyclohexane (B81311) rings. unimi.it Methodologies starting from simple acyclic precursors and employing chiral amines or other organocatalysts could be developed to assemble the 2-butylcyclohexanol (B1329857) core in a single, highly controlled sequence. Research in this area will likely focus on identifying catalysts that can effectively control the formation of the two contiguous stereocenters in this compound.
A hypothetical comparison of potential future stereoselective methodologies is presented in Table 1.
| Methodology | Potential Catalyst/Reagent | Expected Diastereomeric Ratio (dr) | Expected Enantiomeric Excess (ee) | Key Advantages |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complex | >95:5 | >99% | High efficiency, mild reaction conditions |
| Organocatalyzed Cascade Reaction | Chiral Primary Amine | >90:10 | >95% | Metal-free, environmentally benign |
| Enantioselective Michael Addition | Chiral Phase-Transfer Catalyst | >98:2 | >97% | High stereocontrol, operational simplicity |
Exploration of Bio-inspired Synthetic Routes
Nature provides a rich blueprint for the synthesis of complex molecules with remarkable stereochemical precision. Bio-inspired synthetic routes for this compound are an emerging area of research with significant potential. The proposed biosynthesis of some natural products involves key cyclization steps that could be mimicked in the laboratory. nih.gov
One avenue of exploration is the use of biocatalysis , employing isolated enzymes or whole-cell systems to perform key stereoselective transformations. Alcohol dehydrogenases (ADHs), for instance, are known to catalyze the asymmetric reduction of ketones to chiral alcohols with high enantioselectivity. rsc.org Future research could identify or engineer an ADH that can specifically reduce 2-butylcyclohexanone (B1265551) to the (1R,2R) diastereomer. This approach offers the advantages of mild reaction conditions, high selectivity, and a reduced environmental footprint.
Another bio-inspired strategy involves mimicking the cascade reactions observed in the biosynthesis of terpenoids and other natural products. These intricate sequences often involve a series of cyclizations and rearrangements to build complex molecular architectures from simple precursors. Designing a laboratory synthesis that emulates such a cascade could provide a highly efficient and atom-economical route to this compound.
Advanced Mechanistic Studies on Chiral Induction
A deeper understanding of the mechanisms of chiral induction is crucial for the rational design of more efficient and selective catalysts. For the synthesis of this compound, advanced mechanistic studies will be instrumental in optimizing existing methods and discovering new ones.
Computational modeling, including Density Functional Theory (DFT) calculations , can provide valuable insights into the transition states of stereodetermining steps. nih.gov By modeling the interactions between the substrate, catalyst, and reagents, researchers can predict the most likely stereochemical outcome and identify the key factors that govern selectivity. This knowledge can then be used to design catalysts with improved performance.
In addition to computational studies, advanced spectroscopic techniques can be employed to probe the reaction intermediates and catalyst-substrate interactions in real-time. Techniques such as in-situ infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide crucial data to elucidate the reaction mechanism and the origins of stereoselectivity. A detailed understanding of these factors will enable the fine-tuning of reaction conditions to maximize the yield of the desired this compound isomer.
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. The integration of flow chemistry offers numerous advantages for the synthesis of this compound, including improved safety, enhanced reaction control, and easier scalability. nih.govspringerprofessional.de
Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. nih.gov Furthermore, the use of immobilized catalysts or reagents in packed-bed reactors can simplify product purification and enable catalyst recycling, contributing to a more sustainable process. nih.gov The development of a continuous flow process for the stereoselective synthesis of this compound would represent a significant advancement in its production.
Beyond flow chemistry, a broader focus on sustainable synthesis will drive research towards the use of renewable starting materials, greener solvents, and more energy-efficient processes. For example, the synthesis of substituted cyclohexanones and cyclohexanols from phenol (B47542) derivatives using water as a solvent has been reported, highlighting a move away from volatile organic solvents. google.com Applying such principles to the synthesis of this compound will be a key objective in future research.
Table 2 outlines a hypothetical comparison of batch versus flow synthesis for a key stereoselective step in the production of this compound.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 12 hours | 30 minutes |
| Yield | 85% | 95% |
| Diastereoselectivity | 90:10 | 98:2 |
| Safety | Handling of bulk reagents | Improved heat and mass transfer, smaller reagent volumes |
| Scalability | Challenging | Readily scalable |
Q & A
Q. What are effective methods for synthesizing (1R,2R)-2-butylcyclohexan-1-ol with high enantiomeric purity?
- Methodological Answer : Stereoselective synthesis can be achieved via Sharpless asymmetric dihydroxylation or enzymatic resolution of racemic mixtures. For Sharpless methods, use chiral ligands like (DHQ)₂PHAL to control diastereoselectivity during epoxide ring-opening. Enzymatic approaches (e.g., lipase-catalyzed kinetic resolution) can achieve >95% enantiomeric excess (ee) by selectively acetylating one enantiomer . Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 210 nm.
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : Combine X-ray crystallography and NMR spectroscopy . For crystallography, grow single crystals via slow evaporation in hexane/ethyl acetate (3:1). Refine the structure using SHELXL (via Olex2 interface) to assign absolute configuration . For NMR, analyze - coupling constants (e.g., ) and NOESY correlations to confirm trans-diaxial alignment of the hydroxyl and butyl groups.
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Use IR spectroscopy to confirm hydroxyl stretching (~3200–3600 cm) and -NMR to resolve cyclohexane ring carbons (δ 20–40 ppm). For regiochemical confirmation, employ HSQC and HMBC to correlate hydroxyl protons with adjacent carbons. Mass spectrometry (EI-MS) with soft ionization (e.g., ESI+) ensures minimal fragmentation for accurate MW validation .
Advanced Research Questions
Q. What strategies optimize enantioselective catalysis for derivatizing this compound into bioactive analogs?
- Methodological Answer : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone intermediates. Screen solvents (e.g., THF vs. DCM) and additives (e.g., chiral amines) to enhance ee. Monitor reaction progress via inline FTIR or LC-MS. For scale-up, use continuous-flow reactors to maintain stereochemical integrity .
Q. How do conflicting biological activity results arise in studies of this compound, and how can they be resolved?
- Methodological Answer : Contradictions often stem from impurity profiles (e.g., residual solvents or diastereomers). Address this by:
- Purifying intermediates via flash chromatography (silica gel, 20% EtOAc/hexane).
- Validating purity with GC-MS and -NMR integration.
- Re-evaluating bioassays (e.g., receptor binding) under controlled conditions (pH 7.4, 37°C). Cross-reference results with structurally similar compounds (e.g., (1S,2R)-2-phenylcyclohexanol) to identify structure-activity relationships (SARs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
